molecular formula C11H15B B3260904 1-Bromo-2-(2,2-dimethylpropyl)benzene CAS No. 33609-76-6

1-Bromo-2-(2,2-dimethylpropyl)benzene

Cat. No.: B3260904
CAS No.: 33609-76-6
M. Wt: 227.14 g/mol
InChI Key: UVOQVUNTVNFDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2,2-dimethylpropyl)benzene, also known as 1-bromo-2-neopentylbenzene, is an organic compound with the molecular formula C11H15Br. It is a brominated aromatic hydrocarbon, characterized by a benzene ring substituted with a bromine atom and a neopentyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2-dimethylpropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2,2-dimethylpropyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydroxylation: 2-(2,2-dimethylpropyl)phenol

    Cyanation: 2-(2,2-dimethylpropyl)benzonitrile

    Oxidation: 2-(2,2-dimethylpropyl)benzaldehyde or 2-(2,2-dimethylpropyl)benzoic acid

    Reduction: 2-(2,2-dimethylpropyl)benzene

Scientific Research Applications

1-Bromo-2-(2,2-dimethylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-(2,2-dimethylpropyl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(2,2-dimethylpropyl)benzene is unique due to the presence of both a bulky neopentyl group and a bromine atom on the benzene ring. This combination imparts distinct reactivity and steric effects, making it valuable for specific synthetic applications and mechanistic studies .

Properties

IUPAC Name

1-bromo-2-(2,2-dimethylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOQVUNTVNFDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(2,2-dimethylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(2,2-dimethylpropyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-(2,2-dimethylpropyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-(2,2-dimethylpropyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-(2,2-dimethylpropyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-(2,2-dimethylpropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.